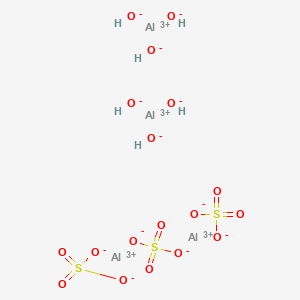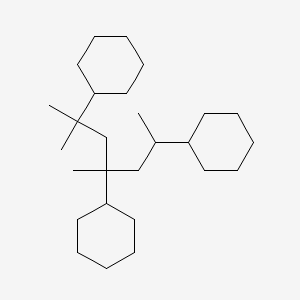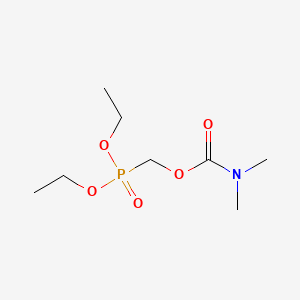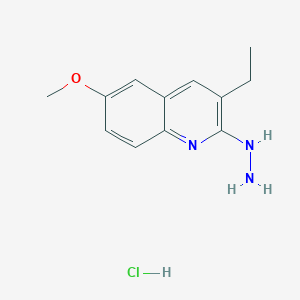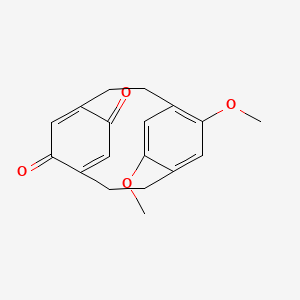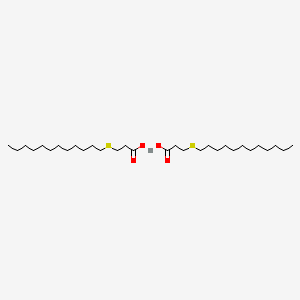
Calcium 3-laurylthiopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 3-laurylthiopropionate is an organic compound with the molecular formula C30H58CaO4S2. It is a calcium salt of 3-laurylthiopropionic acid, where the lauryl group is a 12-carbon alkyl chain. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials due to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of calcium 3-laurylthiopropionate typically involves the reaction of lauryl mercaptan (dodecyl mercaptan) with methyl acrylate to form laurylthiopropionate. This intermediate is then reacted with calcium hydroxide to form the final product. The reaction conditions often include the use of a catalyst, such as a boride cation-chloroaluminate ionic liquid, to facilitate the ester exchange reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction temperatures and the use of high-purity reagents to ensure the quality and consistency of the final product. The use of continuous reactors and advanced purification techniques helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 3-laurylthiopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the thiol form.
Substitution: The lauryl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Calcium 3-laurylthiopropionate has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.
Industry: It is widely used in the plastics and rubber industries to enhance the stability and longevity of products.
Mecanismo De Acción
The antioxidant properties of calcium 3-laurylthiopropionate are primarily due to its ability to scavenge free radicals and reactive oxygen species. The compound interacts with these reactive species, neutralizing them and preventing oxidative damage to materials and biological systems. The molecular targets include various oxidative intermediates, and the pathways involved are those related to the neutralization of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetrakis(3-mercaptopropionate): Another thiol-based antioxidant used in similar applications.
Calcium propionate: Used as a food and feed additive with antioxidant properties
Uniqueness
Calcium 3-laurylthiopropionate is unique due to its high molecular weight and low volatility, which make it particularly effective in high-temperature applications. Its long lauryl chain provides additional hydrophobicity, enhancing its compatibility with various polymers and materials.
Propiedades
Número CAS |
36452-66-1 |
|---|---|
Fórmula molecular |
C30H58CaO4S2 |
Peso molecular |
587.0 g/mol |
Nombre IUPAC |
calcium;3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
Clave InChI |
WPBKLXIJCPTIAL-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCSCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)




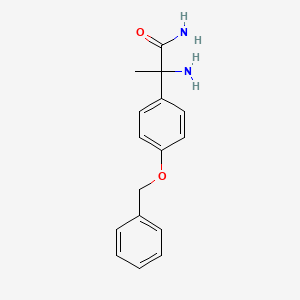
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
